molecular formula C11H16ClF3N2O3S B2470949 1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1856097-99-8

1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2470949
CAS No.: 1856097-99-8
M. Wt: 348.77
InChI Key: GVLKGILSWGFOQR-UHFFFAOYSA-N
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Description

1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a butyl group, a trifluoropropoxy group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Substitution Reactions: : The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

  • Oxidation and Reduction Reactions: : The pyrazole ring and the trifluoropropoxy group can participate in oxidation and reduction reactions under appropriate conditions. For example, the pyrazole ring can be oxidized to form pyrazole N-oxide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of the pyrazole ring.

Major Products

The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, as well as pyrazole N-oxide derivatives.

Scientific Research Applications

1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:

  • Medicinal Chemistry: : Pyrazole derivatives are known for their potential as therapeutic agents. This compound can be used as a building block for the synthesis of novel drugs with anti-inflammatory, antimicrobial, and anticancer activities.

  • Agriculture: : Pyrazole derivatives have been studied for their potential use as agrochemicals, including herbicides, fungicides, and insecticides. This compound can be explored for its pesticidal properties.

  • Material Science: : The unique chemical structure of this compound makes it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The trifluoropropoxy group can enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. The trifluoropropoxy group enhances the compound’s lipophilicity and stability, making it suitable for various applications in medicinal chemistry, agriculture, and material science.

Properties

IUPAC Name

1-butyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClF3N2O3S/c1-2-3-5-17-7-10(21(12,18)19)9(16-17)8-20-6-4-11(13,14)15/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLKGILSWGFOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCCC(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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